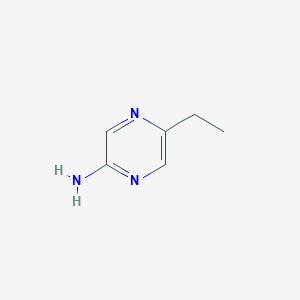

2-Amino-5-ethylpyrazine

Vue d'ensemble

Description

2-Amino-5-ethylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and applications in various fields. The molecular formula of this compound is C6H9N3, and it has a molecular weight of 123.16 g/mol . This compound is characterized by the presence of an amino group at the second position and an ethyl group at the fifth position of the pyrazine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethylpyrazine can be achieved through various methods. One common approach involves the reaction of 2-aminomalonamide with methylglyoxal to produce 2-methyl-5-hydroxy-4-pyrazinamide. This intermediate is then reacted with phosphorus oxychloride to generate 2-methyl-5-chloro-4-cyanopyrazine. Subsequent hydrogenation and hydrolysis steps yield 2-methyl-4-amide pyrazine, which is then degraded through the Hofmann reaction to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and cost-effectiveness, making it suitable for industrial scale-up .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-5-ethylpyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert it into different substituted pyrazines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Pyrazine N-oxides.

Reduction: Substituted pyrazines.

Substitution: Various alkylated and acylated derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Heterocyclic Compounds

2-Amino-5-ethylpyrazine serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications that can lead to the formation of novel chemical entities. This application is particularly valuable in pharmaceuticals and agrochemicals where complex structures are often required.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further investigation as a therapeutic agent.

Pharmaceutical Intermediate

Potential in Drug Development

Ongoing research is exploring the utility of this compound as a pharmaceutical intermediate. Its ability to participate in various chemical reactions makes it suitable for synthesizing active pharmaceutical ingredients (APIs). This potential has implications for the development of new drugs targeting different diseases.

Flavor and Fragrance Industry

Aromatic Compound

In the flavor and fragrance industry, this compound is utilized due to its characteristic aroma. It can be included in formulations for food products and perfumes, enhancing sensory profiles. Its unique scent profile makes it appealing for use in various consumer products.

Data Table: Applications Overview

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Building block for heterocyclic compounds | Essential for creating complex structures |

| Biological Studies | Antimicrobial and anticancer properties | Inhibits growth of certain bacteria and cancer cells |

| Pharmaceutical Industry | Intermediate for drug synthesis | Potential for developing new APIs |

| Flavor & Fragrance | Used for its aromatic properties | Enhances sensory profiles in food and perfumes |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various pyrazine derivatives, including this compound, against common pathogens. Results indicated a significant inhibition of bacterial growth at low concentrations, suggesting its potential as a natural preservative or therapeutic agent .

Case Study 2: Drug Development

Research focused on using this compound as an intermediate in synthesizing novel anticancer drugs. The compound's reactivity was exploited to create derivatives that showed enhanced efficacy against specific cancer cell lines compared to existing treatments .

Case Study 3: Flavor Profile Analysis

In a study analyzing flavor compounds generated during the Maillard reaction, this compound was identified as a significant contributor to the aroma profile of cooked foods. Its presence was linked to improved consumer acceptance due to its pleasant scent .

Mécanisme D'action

The mechanism of action of 2-Amino-5-ethylpyrazine involves its interaction with various molecular targets. In biological systems, it can bind to specific enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .

Comparaison Avec Des Composés Similaires

2,5-Dimethylpyrazine: Known for its potato flavor and aroma.

2-Acetylpyrazine: Commonly associated with popcorn flavor.

Tetramethylpyrazine: Found in fermented soybeans and has a characteristic smell.

Uniqueness: 2-Amino-5-ethylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

2-Amino-5-ethylpyrazine (CAS Number: 13535-07-4) is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrazine ring, which contains two nitrogen atoms at opposite positions. The presence of an amino group and an ethyl substituent contributes to its unique chemical reactivity and biological properties. Its molecular formula is C₅H₈N₂, and it has a molecular weight of 112.13 g/mol.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Modulation : The compound can bind to specific enzymes, influencing their activity. This modulation can affect metabolic pathways related to oxidative stress and apoptosis.

- Cell Signaling Pathways : It may also interact with cell signaling pathways, leading to alterations in cellular responses that can promote or inhibit cell growth and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate |

| Gram-negative Bacteria | High |

| Fungi | Low |

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.

Case Study Example :

In a study examining the effects on human cancer cell lines, this compound was shown to inhibit cell proliferation significantly at concentrations above 50 µM. The study reported a decrease in cell viability by approximately 70% after 48 hours of treatment, indicating strong anticancer activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with other pyrazine derivatives:

| Compound Name | Notable Activities | Structural Features |

|---|---|---|

| 2,5-Dimethylpyrazine | Flavoring agent; low biological activity | Two methyl groups on the pyrazine ring |

| 2-Acetylpyrazine | Antimicrobial; flavoring | Acetyl group at the second position |

| Tetramethylpyrazine | Neuroprotective; anticancer | Four methyl groups on the pyrazine ring |

Research Findings

Recent studies have focused on the synthesis pathways and pharmacological effects of pyrazines, including this compound. A review highlighted its hepatoprotective abilities when tested in animal models, suggesting potential therapeutic applications in liver diseases.

Propriétés

IUPAC Name |

5-ethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5-3-9-6(7)4-8-5/h3-4H,2H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXMRWYSIZIJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621951 | |

| Record name | 5-Ethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13535-07-4 | |

| Record name | 5-Ethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.